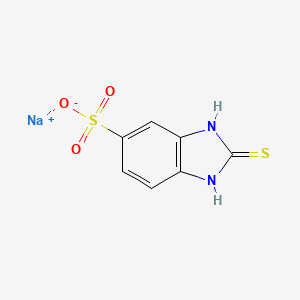

1H-Benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo-, monosodium salt

Overview

Description

1H-Benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo-, monosodium salt is a versatile chemical compound with a unique structure that makes it valuable in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo-, monosodium salt typically involves the reaction of o-phenylenediamine with maleic acid, followed by sulfonation and subsequent neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process includes steps such as mixing, heating, sulfonation, and neutralization, followed by purification techniques like crystallization or filtration to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo-, monosodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonic acid group, leading to the formation of different sulfonate esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alcohols or amines. The reactions typically require specific conditions such as controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

Scientific Research Applications

1H-Benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo-, monosodium salt has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antimicrobial and antiparasitic properties.

Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its antimicrobial and anticancer activities.

Industry: Utilized in materials science for developing new materials with unique properties, and in catalysis for various chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo-, monosodium salt involves its interaction with molecular targets through hydrogen bonding, ionic interactions, and nucleophilic reactions. The sulfonic acid group and the thiol group play crucial roles in these interactions, allowing the compound to bind to specific enzymes or receptors, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

- Sodium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulfonate

- Potassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulfonate

- 2-Mercapto-5-benzimidazolesulfonic acid sodium salt dihydrate

Uniqueness

1H-Benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo-, monosodium salt stands out due to its unique combination of a benzimidazole core with sulfonic acid and thiol functionalities. This combination imparts distinctive chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

1H-Benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo-, monosodium salt is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by a benzimidazole core with a sulfonic acid group and a thioxo substituent. Its chemical formula is , and it is soluble in water, which enhances its bioavailability.

Antimicrobial Activity

1H-Benzimidazole derivatives have shown significant antimicrobial properties. A study synthesized various benzimidazole derivatives and evaluated their antimicrobial efficacy against several bacterial strains. The results indicated that some derivatives exhibited potent activity against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) as low as 1.6 μg/ml for certain compounds .

| Compound | MIC (μg/ml) | Bacterial Strain |

|---|---|---|

| Compound A | 1.6 | E. coli |

| Compound B | 3.2 | S. aureus |

| Compound C | 5.0 | Pseudomonas aeruginosa |

Antioxidant Properties

Research has demonstrated that benzimidazole derivatives possess antioxidant activities. The ability to scavenge free radicals was assessed using various assays, revealing that these compounds can effectively reduce oxidative stress in cellular models .

Antiviral Activity

The antiviral potential of benzimidazole derivatives has been explored, particularly in the context of viral infections such as influenza and HIV. In vitro studies indicated that certain derivatives could inhibit viral replication, suggesting their potential as antiviral agents .

The biological activity of 1H-benzimidazole-5-sulfonic acid is attributed to its interaction with specific biological targets:

- DNA Gyrase Inhibition : Molecular docking studies suggest that the compound binds effectively to DNA gyrase, an essential enzyme for bacterial DNA replication. This interaction disrupts bacterial growth and replication .

- Histone Deacetylase Inhibition : Some studies have indicated that benzimidazole derivatives can act as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression .

Case Study 1: Antimicrobial Efficacy

A series of synthesized benzimidazole derivatives were tested for their antimicrobial activity against clinical isolates of multidrug-resistant bacteria. The study found that certain compounds not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

Case Study 2: Antioxidant Activity in Cellular Models

In a controlled laboratory setting, the antioxidant capacity of 1H-benzimidazole-5-sulfonic acid was evaluated using human cell lines subjected to oxidative stress. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels, indicating its protective effects against oxidative damage .

Properties

IUPAC Name |

sodium;2-sulfanylidene-1,3-dihydrobenzimidazole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3S2.Na/c10-14(11,12)4-1-2-5-6(3-4)9-7(13)8-5;/h1-3H,(H2,8,9,13)(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZPPWFHMNMIEI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)[O-])NC(=S)N2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N2NaO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068889 | |

| Record name | Sodium 2,3-dihydro-2-thioxo-1H-benzimidazole-5-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53918-03-9 | |

| Record name | 1H-Benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053918039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2,3-dihydro-2-thioxo-1H-benzimidazole-5-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2,3-dihydro-2-thioxo-1H-benzimidazole-5-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.